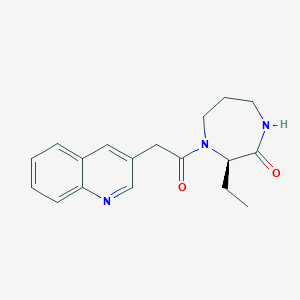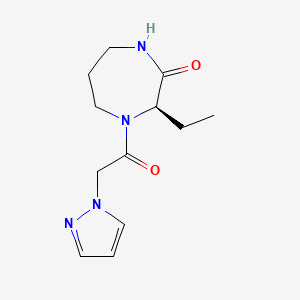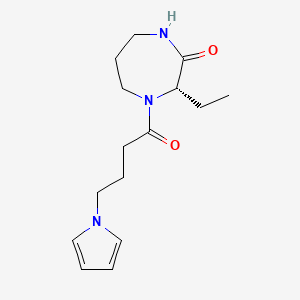![molecular formula C15H24N4O2 B7349419 (3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7349419.png)
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one, also known as Ro 15-4513, is a benzodiazepine receptor antagonist that has been widely used in scientific research. It is a synthetic compound that was first developed by F. Hoffmann-La Roche Ltd. in the late 1970s.
作用机制
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor and prevents the binding of benzodiazepines, which are known to enhance the activity of the receptor. By blocking the effects of benzodiazepines, this compound 15-4513 can reverse the sedative and anxiolytic effects of these drugs.
Biochemical and physiological effects:
This compound 15-4513 has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which may be related to its ability to reverse the sedative effects of benzodiazepines. This compound 15-4513 has also been shown to increase the activity of the GABA-A receptor, which is the target of benzodiazepines. This effect may be related to its ability to reverse the anxiolytic effects of benzodiazepines.
实验室实验的优点和局限性
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has several advantages for use in lab experiments. It is a highly specific antagonist for the benzodiazepine receptor, which makes it a useful tool for studying the role of this receptor in the brain. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, this compound 15-4513 has some limitations as well. It has a relatively short half-life in the body, which means that it must be administered frequently to maintain its effects. It also has some off-target effects, such as increasing the release of dopamine, which may complicate its use in certain experiments.
未来方向
There are several future directions for research on (3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513. One area of interest is the development of new benzodiazepine receptor antagonists that are more potent and selective than this compound 15-4513. Another area of interest is the investigation of the role of benzodiazepine receptors in various neurological disorders, such as anxiety and insomnia. Finally, the use of this compound 15-4513 in combination with other drugs, such as alcohol and opioids, may provide new insights into the mechanisms of addiction and substance abuse.
合成方法
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 can be synthesized using a multistep process that involves the reaction of 2-methylimidazole with 4-bromobutanoyl chloride, followed by the reaction of the resulting compound with 3-ethyl-4-oxo-1,4-diazepane-2-carboxylic acid. The final product is obtained through purification and crystallization.
科学研究应用
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one 15-4513 has been widely used in scientific research as a benzodiazepine receptor antagonist. It is used to study the role of benzodiazepine receptors in the brain and their involvement in anxiety, sleep, and other physiological processes. This compound 15-4513 has also been used to investigate the pharmacological effects of other drugs that act on the benzodiazepine receptor, such as alcohol and barbiturates.
属性
IUPAC Name |
(3S)-3-ethyl-4-[4-(2-methylimidazol-1-yl)butanoyl]-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O2/c1-3-13-15(21)17-7-5-10-19(13)14(20)6-4-9-18-11-8-16-12(18)2/h8,11,13H,3-7,9-10H2,1-2H3,(H,17,21)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNGHMRONHMEOR-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)NCCCN1C(=O)CCCN2C=CN=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3R)-4-(2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carbonyl)-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349352.png)

![(3R)-4-[2-(difluoromethyl)-3H-benzimidazole-5-carbonyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349367.png)
![(3S)-4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-3-ethyl-1,4-diazepan-2-one](/img/structure/B7349372.png)
![(3R)-3-ethyl-4-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]-1,4-diazepan-2-one](/img/structure/B7349377.png)
![(3S)-3-ethyl-4-[2-[3-(trifluoromethyl)pyrazol-1-yl]acetyl]-1,4-diazepan-2-one](/img/structure/B7349398.png)
![(3S)-3-ethyl-4-(3-ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349414.png)
![2-[2-[(2S)-2-ethyl-3-oxo-1,4-diazepan-1-yl]-2-oxoethyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B7349423.png)

![(3S)-3-ethyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7349431.png)
![(3S)-3-ethyl-4-(1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carbonyl)-1,4-diazepan-2-one](/img/structure/B7349433.png)
![(3S)-3-ethyl-4-[(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropanecarbonyl]-1,4-diazepan-2-one](/img/structure/B7349450.png)